2-Amino-5-ethyl-1,5-dihydropyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one is a heterocyclic organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one typically involves the condensation of ethyl acetoacetate with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxypyrimidine: Lacks the ethyl group at the 5-position.
5-Ethyl-2,4-diaminopyrimidine: Contains an additional amino group at the 4-position.
6-Hydroxy-2-methylpyrimidine: Has a methyl group instead of an ethyl group at the 5-position.
Uniqueness
2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one is unique due to the presence of both an amino group and a hydroxyl group on the pyrimidine ring, as well as the ethyl group at the 5-position. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-ethyl-2-imino-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-4(10)8-6(7)9-5(3)11/h3H,2H2,1H3,(H3,7,8,9,10,11) |
InChI Key |
BWBGKYQZYPBQKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC(=N)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.